molecular formula C19H22N2O6S2 B2403419 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 900135-97-9

4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B2403419
CAS No.: 900135-97-9
M. Wt: 438.51
InChI Key: PPRYWMFWHPOZFP-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is a versatile chemical compound with potential applications in various scientific research fields. This compound is known for its unique chemical structure, which includes a benzamide core substituted with methylsulfonyl and morpholinylsulfonyl groups. These functional groups contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

4-methyl-N-(4-methylsulfonylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-14-3-4-15(13-18(14)29(25,26)21-9-11-27-12-10-21)19(22)20-16-5-7-17(8-6-16)28(2,23)24/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRYWMFWHPOZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of toluene to form nitrotoluene.

    Reduction: The nitrotoluene is then reduced to form toluidine.

    Sulfonation: Toluidine undergoes sulfonation to introduce the sulfonyl group.

    Coupling: The sulfonated toluidine is coupled with morpholine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[4-(methylsulfonyl)phenyl]benzamide: Lacks the morpholinylsulfonyl group, resulting in different reactivity and properties.

    3-(morpholin-4-ylsulfonyl)benzamide: Lacks the methylsulfonyl group, which affects its chemical behavior and applications.

Uniqueness

4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is unique due to the presence of both methylsulfonyl and morpholinylsulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • Methyl group at the 4-position of the benzamide.
  • Methylsulfonyl group attached to a phenyl ring.
  • Morpholinylsulfonyl group , which contributes to its biological properties.

Anticancer Activity

Research indicates that sulfonamide derivatives often exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • The compound demonstrated an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent anti-cancer activity comparable to standard treatments like doxorubicin .
  • Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its efficacy in inhibiting tumor growth .

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory effects. The presence of the morpholinyl group is believed to enhance this activity.

Case Studies:

  • A study involving various sulfonamide derivatives showed that modifications at the phenyl ring significantly influenced anti-inflammatory potency. The presence of electron-donating groups, such as methyl groups, was correlated with increased activity .
  • In vitro assays indicated that the compound effectively reduced pro-inflammatory cytokine release from activated macrophages, showcasing its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.

Structural FeatureEffect on Activity
Methyl group at 4-positionIncreases cytotoxicity
Methylsulfonyl substitutionEnhances solubility and bioavailability
Morpholinyl groupImproves interaction with biological targets

Research Findings

Recent studies have focused on synthesizing and testing various analogues of this compound to enhance its efficacy and reduce toxicity. For instance, modifications to the sulfonamide moiety have shown promising results in improving both anticancer and anti-inflammatory activities.

Notable Research:

  • A comparative study highlighted that compounds with similar structural motifs exhibited varying degrees of cytotoxicity depending on their substituents, emphasizing the importance of molecular design in drug development .

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